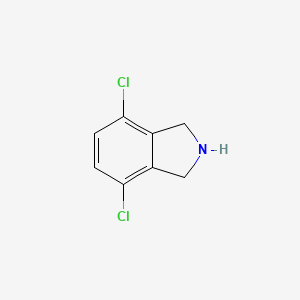
4,7-dichloro-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dichloro-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C8H7Cl2N and its molecular weight is 188.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4,7-dichloro-2,3-dihydro-1H-isoindole is not the same as 5,6-dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. Therefore, some of the information below may not be relevant to the query.
Overview
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is an isoindoline derivative characterized by two chlorine atoms at the 5th and 6th positions, a hydroxyphenyl group at the 2nd position, and a dihydroisoindole-1,3-dione core structure.
Preparation Methods
The synthesis of 5,6-dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-aminophenol. The reaction is performed in a solvent like dimethylformamide (DMF) under reflux conditions, followed by cooling, filtration, and recrystallization to isolate the product.
Chemical Reactions
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions:
- Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with nucleophiles like amines or thiols under suitable conditions.
- Oxidation and Reduction Reactions: The hydroxyphenyl group can undergo oxidation to form quinone derivatives, while reduction reactions can convert the dihydroisoindole core to its fully reduced form.
- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is investigated in several scientific fields:
- Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
- Materials Science: This compound is used in the synthesis of novel materials with specific properties.
- Biological Studies: It is studied for its antimicrobial and antifungal properties.
Isoindole derivatives occur in natural products, demonstrating various chemical and biological activities . For example, H-isoindole-4,7-dione was isolated from the sponge Reniera sp. and identified through NMR studies and synthesis .
Syntheses of Tetrahydroquinolines
Analyse Des Réactions Chimiques
Cycloaddition Reactions
Isoindoles and their derivatives exhibit a strong propensity for [2+4]-cycloaddition reactions due to their conjugated π-system. For 4,7-dichloro-2,3-dihydro-1H-isoindole:
-
Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., quinones, maleic anhydride).
Example: Reaction with 2,3-dichloro-1,4-naphthoquinone (DCHNQ) forms a charge-transfer (CT) complex, followed by cycloaddition to yield fused polycyclic products .
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| DCHNQ | Toluene, reflux | Fused naphthoquinone adduct |
Electrophilic Substitution
The electron-rich pyrrole-like nitrogen and aromatic ring facilitate electrophilic substitution. Chlorine substituents direct reactivity to specific positions:
-
Nitration : Occurs at the 5-position under mixed acid conditions (HNO₃/H₂SO₄).
-
Halogenation : Further chlorination is sterically hindered but possible under radical initiators (e.g., Cl₂/FeCl₃) .
Redox Behavior
Electrochemical studies on isoindole-4,7-diones reveal two reversible one-electron transfers . For the dihydro derivative:
-
Oxidation : Likely forms a radical cation intermediate in acetonitrile (MeCN) at ~+0.5 V vs. SHE.
-
Reduction : Electron-withdrawing Cl groups stabilize reduced species, enabling potential applications in battery materials .
Acid/Base Stability
Unlike isoindole, the dihydro derivative resists double-bond migration under strong acids (e.g., CF₃COOH) or bases (e.g., KOtBu) due to the pyrrole ring’s nucleophilic protection . This stability enables reactions in harsh conditions without decomposition.
Functionalization via Deprotonation
The NH group in the isoindoline core can be deprotonated (e.g., with LDA or NaH) to generate a nucleophilic site for alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (R-X) to form N-substituted derivatives.
Key Challenges and Gaps
-
Direct experimental data on 4,7-dichloro-2,3-dihydro-1H-isoindole remain limited. Most insights are extrapolated from isoindoline and chlorinated aromatic systems.
-
Polymerization attempts for related isoindoles failed due to steric and electronic constraints , suggesting similar challenges for this derivative.
Propriétés
Formule moléculaire |
C8H7Cl2N |
|---|---|
Poids moléculaire |
188.05 g/mol |
Nom IUPAC |
4,7-dichloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7Cl2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 |
Clé InChI |
JKIPDXSZAZQRPN-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2CN1)Cl)Cl |
SMILES canonique |
C1C2=C(C=CC(=C2CN1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















